N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride
Description
Structure and General Properties N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline hydrochloride is a fluorinated aromatic compound featuring two 2,4-difluorophenyl groups connected via a conjugated imine (C=N) linkage in an (E)-configuration. The hydrochloride salt enhances solubility in polar solvents, a common strategy to improve bioavailability in pharmaceutical applications . For example, diazonium salt reactions (used in diflunisal synthesis) or amination steps (as in 2-chlorine-N-(2,4-difluorophenyl) nicotinamide synthesis) could be adapted to form the imine bond .
Potential Applications Fluorinated aromatic compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science. The imine group in this compound may confer reactivity useful in drug development (e.g., as enzyme inhibitors) or as intermediates in organic synthesis.
Properties
IUPAC Name |
N-[(E)-3-(2,4-difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2.ClH/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19;/h1-9,20H;1H/b6-1+,21-7?; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERNZQYCIILMBY-OQAFFUSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC=CC=NC2=C(C=C(C=C2)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)N/C=C/C=NC2=C(C=C(C=C2)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride typically involves the following steps:
Formation of the Imine Intermediate: The reaction begins with the condensation of 2,4-difluoroaniline with 2,4-difluorobenzaldehyde under acidic conditions to form the imine intermediate.
Hydrochloride Formation: The imine intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, potentially forming oxime derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Nucleophilic Substitution: Substituted aniline derivatives.
Reduction: Corresponding amine.
Oxidation: Oxime derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride is used as a building block for the synthesis of more complex molecules. Its multiple fluorine atoms make it valuable in the development of fluorinated organic compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride involves its interaction with molecular targets through its imine group and fluorine atoms. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives of 2,4-difluoroaniline, emphasizing synthesis, stability, and applications.
Structural Analogs
Key Observations :
- Imine vs. Amide Stability : The target compound’s imine group is more reactive and prone to hydrolysis compared to the amide derivatives (e.g., compounds in ). This limits its stability in aqueous environments but may enhance its utility as a synthetic intermediate.
- Salt Form : The hydrochloride salt improves aqueous solubility compared to neutral analogs like diflunisal, which requires carboxylate formation for solubility .
Key Observations :
- The target compound’s synthesis may benefit from one-pot strategies (as in ) to minimize waste, though imine formation typically requires careful pH and temperature control.
- Copper-catalyzed reactions (as in diflunisal synthesis) could introduce metal contamination, whereas the target’s hydrochloride salt formation is likely a simpler final step .
Key Observations :
- Pharmaceutical Potential: Diflunisal’s success highlights the therapeutic relevance of 2,4-difluorophenyl derivatives.
Stability and Reactivity
- Imine Group : The target’s conjugated imine may exhibit UV/Vis absorbance useful in analytical tracking but requires anhydrous storage to prevent hydrolysis.
- Amide Derivatives : Compounds like those in are more stable under physiological conditions, making them better candidates for long-term therapeutic use.
Biological Activity
N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride is a synthetic compound featuring a difluorophenyl moiety and an imine functional group. This compound is of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, therapeutic applications, and safety profile.
Chemical Structure and Properties
- Chemical Formula: C13H11F2N2.HCl
- Molecular Weight: 268.7 g/mol
- IUPAC Name: this compound
The compound features a central imine linkage, which is crucial for its biological interactions. The presence of fluorine atoms enhances lipophilicity and potentially alters the pharmacokinetic properties of the molecule.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease pathways. The imine group may facilitate interactions with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modulation of biological functions.
Antimicrobial Activity
Studies have demonstrated that derivatives of difluoroaniline compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline have been shown to inhibit the growth of various bacterial strains by targeting bacterial virulence factors such as the type III secretion system (T3SS) .
Table 1: Antimicrobial Efficacy Against Various Bacteria
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline | Salmonella enterica serovar Typhimurium | 10 µg/mL |
| CL-55 (related compound) | Chlamydia trachomatis | 5 µg/mL |
The data suggests that the compound may have potential applications in treating infections caused by resistant bacterial strains.
Cytotoxicity and Safety Profile
The safety profile of N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline has been evaluated through various toxicological studies. Preliminary findings indicate low toxicity levels in mammalian models. For example, acute toxicity studies reveal an LD50 greater than 800 mg/kg in rats .
Table 2: Toxicological Data
| Endpoint | Value |
|---|---|
| LD50 (Oral, Rat) | >800 mg/kg |
| LC50 (Inhalation, Rat) | >6000 mg/m³ |
| Skin Irritation | Non-irritating |
These findings support the potential for further development as a therapeutic agent with a favorable safety profile.
Case Studies
A case study involving a related compound demonstrated significant efficacy in vivo against Salmonella infections. Mice treated with CL-55 showed a reduction in bacterial load and improved survival rates compared to untreated controls . This suggests that similar mechanisms may be applicable to N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves condensation reactions between 2,4-difluoroaniline and a carbonyl-containing precursor. Key steps include:
- Acid-catalyzed imine formation : Protonation of 2,4-difluoroaniline with HCl, followed by reaction with hydroxylamine HCl and chloral hydrate at 50°C to form intermediates (e.g., (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide) .
- Coupling reactions : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base to activate carboxylic acid intermediates, achieving yields up to 87% in analogous compounds .
- Temperature control : Maintaining 50 ± 5°C during intermediate formation to prevent side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure?
- X-ray diffraction (XRD) : Definitive for resolving crystal structures, especially to confirm the (E)-configuration of the imine bond .
- Multinuclear NMR : 1H and 19F NMR identify substituent positions and electronic environments. For example, 19F NMR distinguishes between ortho and para fluorine atoms .
- Infrared (IR) spectroscopy : Confirms functional groups like C=N (stretching ~1600 cm⁻¹) and N-H bonds .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. How do the solubility properties of the hydrochloride salt influence experimental design?
The hydrochloride salt enhances solubility in polar solvents (e.g., water, DMSO), enabling reactions in aqueous or mixed-solvent systems. Precipitation at neutral pH facilitates purification. For example:
- Solubility testing : Conducted in ethanol, DMSO, and water to optimize reaction solvents .
- Bioassay compatibility : High aqueous solubility allows direct use in cell-based assays without organic co-solvents .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives?
- 2D NMR techniques : COSY and HSQC resolve signal overlap in crowded regions (e.g., aromatic protons).
- Computational modeling : Density Functional Theory (DFT) predicts 19F NMR chemical shifts, aiding assignment .
- Cross-validation : Compare experimental XRD data with computational geometry optimizations to confirm stereochemistry .
Q. What strategies optimize enantiomeric purity during synthesis, given potential chiral centers?
- Asymmetric catalysis : Chiral ligands or organocatalysts in key steps (e.g., imine formation) .
- Chiral chromatography : HPLC with cellulose-based columns separates enantiomers post-synthesis .
- In-line monitoring : Polarimetry or chiral shift reagents in 1H NMR track enantiomeric excess during reactions .
Q. How does the difluorophenyl substitution pattern affect electronic properties and reactivity?
- Electron-withdrawing effects : Fluorine atoms decrease electron density at the aromatic ring, enhancing electrophilic substitution at meta positions. Hammett constants (σ ≈ 0.15 for fluorine) predict reaction rates .
- Computational analysis : DFT maps electrostatic potential surfaces, revealing nucleophilic sites for derivatization (e.g., amidation) .
Q. What in vitro models are appropriate for preliminary assessment of biological activity?
- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .
- Cellular models : MTT assays in cancer cell lines (e.g., HeLa) to evaluate cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) quantifies affinity for receptors identified in structural analogs (e.g., neurotransmitter transporters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
